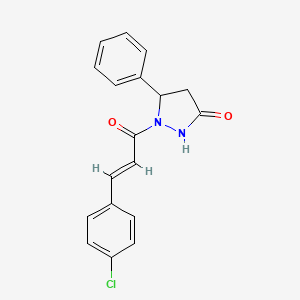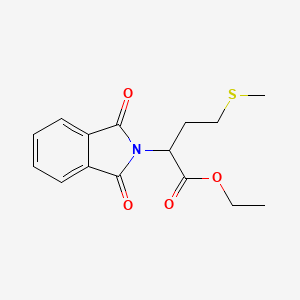
Ethyl 2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)-4-(methylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate is a complex organic compound that features a phthalimide moiety and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with ethyl 4-(methylthio)butanoate under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalimide moiety can be reduced to a phthalic amide using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Phthalic amide derivatives
Substitution: Amides, alcohol derivatives
Applications De Recherche Scientifique
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The methylthio group can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Ethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate
- Ethyl 2-(1,3-dioxoisoindolin-2-yl)butanoate
Uniqueness
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
5464-48-2 |
|---|---|
Formule moléculaire |
C15H17NO4S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
ethyl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C15H17NO4S/c1-3-20-15(19)12(8-9-21-2)16-13(17)10-6-4-5-7-11(10)14(16)18/h4-7,12H,3,8-9H2,1-2H3 |
Clé InChI |
NNQWPASILSKVAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)


![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine](/img/structure/B12920306.png)


![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
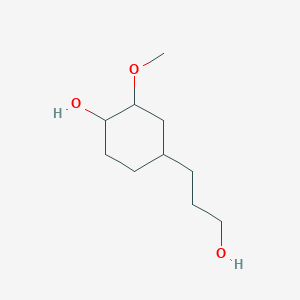
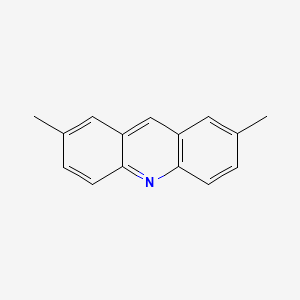

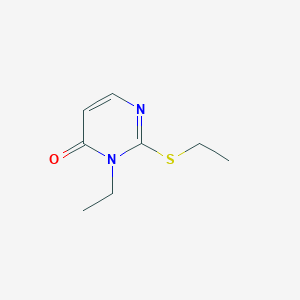
![[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-](/img/structure/B12920371.png)
